
Buprenorphine-d3 Hydrochloride
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Overview
Description
Buprenorphine-d3 Hydrochloride is a stable isotope-labeled analog of buprenorphine hydrochloride, where three hydrogen atoms are replaced with deuterium (²H) at specific positions. This modification enhances its utility as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) analyses, minimizing matrix effects and improving quantification accuracy in pharmacokinetic and toxicological studies .
- Molecular Formula: C₂₉H₃₉D₃ClNO₄
- Molecular Weight: 507.12 g/mol
- CAS Numbers: 1261083-89-9 (hydrochloride form), 1261108-85-3 (free base)
- Storage: Requires storage at -20°C to maintain stability .
As a partial µ-opioid receptor agonist and κ-opioid receptor antagonist, this compound retains the pharmacological properties of its unlabeled counterpart but is primarily used in analytical workflows rather than therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buprenorphine-d3 Hydrochloride involves the incorporation of deuterium atoms into the buprenorphine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is purified through crystallization or chromatography techniques to achieve the desired purity and quality.
Chemical Reactions Analysis
Metabolic Reactions
Buprenorphine-d3 undergoes identical metabolic pathways to buprenorphine but with altered kinetics due to deuterium’s isotopic effect:
-
Deuterium Effects :
Mass Spectrometry Parameters :
Analyte | Transition (m/z) | Collision Energy (eV) | Retention Time (min) |
---|---|---|---|
Buprenorphine-d3 | 472.5 → 59.2 | 35 | 6.8 |
Norbuprenorphine-d3 | 417.3 → 82.9 | 30 | 5.2 |
-
Validation Data :
Stability and Degradation
-
Photodegradation : Exposure to UV light generates 8-oxo-buprenorphine-d3 via radical oxidation (t₁/₂ = 4.2 hours under 365 nm) .
-
Hydrolysis : Stable in acidic conditions (pH 3–5) but degrades in alkaline media (pH > 8) to nor-deuterated byproducts .
Pharmacokinetic Interactions
Scientific Research Applications
Buprenorphine-d3 Hydrochloride is widely used in scientific research, including:
Chemistry: Studying the stability and reactivity of deuterated compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of buprenorphine.
Medicine: Developing new formulations and delivery methods for opioid addiction treatment.
Industry: Enhancing the stability and efficacy of pharmaceutical products through deuteration.
Mechanism of Action
Buprenorphine-d3 Hydrochloride exerts its effects by binding to opioid receptors in the brain and spinal cord. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesia and reduced withdrawal symptoms without causing significant euphoria or respiratory depression. The deuterium atoms in this compound may alter its binding affinity and metabolic stability, providing insights into the compound’s pharmacokinetics.
Comparison with Similar Compounds
Buprenorphine Hydrochloride (Unlabeled)
Key Differences :
- Isotopic Labeling: Buprenorphine-d3 contains three deuterium atoms, increasing its molecular weight by ~3.03 g/mol. This isotopic distinction allows for clear differentiation in MS-based assays .
- Applications : The unlabeled form is used therapeutically for opioid dependence and pain management, while the deuterated version serves as an analytical reference standard .
Norbuprenorphine and Norbuprenorphine-d4
- Role: Norbuprenorphine is the primary metabolite of buprenorphine, formed via cytochrome P450 3A4-mediated N-dealkylation.
- Analytical Data: Retention Times: Buprenorphine-d3 (2.92 min) vs. Norbuprenorphine-d4 (2.58 min) in HPLC . Structural Difference: Norbuprenorphine lacks the cyclopropylmethyl group of buprenorphine, altering receptor binding and metabolic clearance .
Naloxone Hydrochloride
Comparison :
- Pharmacology: Naloxone is a pure opioid antagonist, reversing respiratory depression in overdoses, whereas buprenorphine-d3 is a partial agonist .
- Analytical Retention Time: 1.85 min (naloxone) vs. 2.92 min (buprenorphine-d3) under identical HPLC conditions .
- Therapeutic Combinations: Suboxone® and Bunavail® combine buprenorphine with naloxone to deter misuse .
Bupropion Hydrochloride
Key Differences :
- Pharmacology: Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI) for depression and smoking cessation, unrelated to opioid pathways .
- Analytical Methods : Uses distinct HPLC parameters (e.g., detection of related compounds like 3-chlorobenzoic acid) and lacks isotopic labeling .
Buprenorphine-Related Compounds (Impurities/Degradation Products)
- Ethenobuprenorphine: Minor impurity in system suitability mixtures .
Analytical Relevance: These compounds are monitored to ensure drug purity, with retention times and MS profiles distinct from Buprenorphine-d3 .
Research Implications
- Analytical Chemistry: Buprenorphine-d3’s isotopic labeling ensures precise quantification in biological matrices, critical for compliance testing and forensic toxicology .
- Therapeutic Development: Comparisons with naloxone highlight mechanisms to mitigate opioid misuse, while metabolite studies (e.g., norbuprenorphine) inform pharmacokinetic modeling .
Biological Activity
Buprenorphine-d3 hydrochloride is a deuterated form of buprenorphine, a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This compound is primarily utilized in the treatment of opioid dependence and chronic pain management. The biological activity of buprenorphine-d3 is characterized by its pharmacodynamics, pharmacokinetics, metabolism, and therapeutic applications.
Pharmacodynamics
Buprenorphine-d3 exhibits unique pharmacological properties due to its interaction with various opioid receptors:
- Mu-opioid receptor : Acts as a partial agonist, providing analgesic effects.
- Kappa-opioid receptor : Functions as an antagonist, which may help mitigate some side effects associated with full agonists.
- Delta-opioid receptor : Exhibits partial agonist activity, contributing to its overall efficacy in pain management and addiction treatment.
The dual action on these receptors allows buprenorphine-d3 to effectively manage pain while reducing the potential for misuse compared to traditional opioids.
Pharmacokinetics
Buprenorphine-d3 is metabolized primarily in the liver. Key metabolic pathways include:
- N-dealkylation : Converts buprenorphine into norbuprenorphine, predominantly through cytochrome P450 enzymes CYP3A4 and CYP2C8.
- Glucuronidation : The glucuronides formed (buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide) are biologically active and contribute to the overall pharmacological profile of buprenorphine-d3.
The elimination half-life of buprenorphine-d3 ranges from 20 to 73 hours, allowing for sustained therapeutic effects without frequent dosing .
Metabolism and Active Metabolites
Research indicates that both buprenorphine and its metabolites exhibit significant biological activity. Notably:
- Norbuprenorphine : Initially thought to be an inactive metabolite, it has been shown to possess analgesic properties that can exceed those of buprenorphine itself in certain contexts .
- Glucuronides : Buprenorphine-3-glucuronide (B3G) and norbuprenorphine-3-glucuronide (N3G) have been identified as pharmacologically active metabolites that may enhance or modify the effects of buprenorphine .
Therapeutic Applications
Buprenorphine-d3 is utilized in various clinical settings:
- Opioid Use Disorder (OUD) :
- Chronic Pain Management :
Case Studies and Clinical Findings
Several studies highlight the effectiveness of buprenorphine-d3 in clinical practice:
- A case report indicated successful induction of patients onto a microdosing regimen of buprenorphine/naloxone, demonstrating no withdrawal symptoms during treatment .
- Research also supports the use of extended-release formulations for improved patient adherence and sustained analgesia over longer periods .
Table: Comparison of Buprenorphine Formulations
Formulation Type | Administration Route | Duration of Action | Indications |
---|---|---|---|
Sublingual Tablets | Sublingual | 6-8 hours | OUD, Chronic Pain |
Transdermal Patch | Topical | Up to 7 days | Chronic Pain |
Extended Release Injection | Subcutaneous | Up to 8 weeks | OUD |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Buprenorphine-d3 Hydrochloride with high isotopic purity?
- Methodological Answer : Synthesis requires deuterium incorporation at specific positions using deuterated precursors (e.g., D₂O or deuterated solvents) and catalysts (e.g., Pd/C under deuterium gas). Isotopic purity must be verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm ≥98% deuterium enrichment. Contamination risks during purification (e.g., column chromatography) should be mitigated by dedicated glassware and inert atmospheres .
Q. Which analytical techniques are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its specificity for distinguishing isotopic analogs. For example:
- Column : C18 reversed-phase (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient elution).
- Internal Standard : Use a structurally similar deuterated compound (e.g., Buprenorphine-d6) to correct for matrix effects. Validation should include linearity (1–100 ng/mL), precision (%CV <15%), and recovery (>80%) .
Q. How does the stability of this compound differ from its non-deuterated form under varying storage conditions?
- Methodological Answer : Deuterium substitution may reduce metabolic degradation but increase susceptibility to exchange in aqueous environments. Stability studies should compare both forms under accelerated conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-UV at 298 nm and track deuterium loss using isotopic ratio mass spectrometry (IRMS) .
Advanced Research Questions
Q. How can pharmacokinetic studies be designed to isolate the isotope effect of deuterium in this compound?
- Methodological Answer : Employ a crossover design with non-deuterated Buprenorphine Hydrochloride as the control. Key parameters:
- Dosing : Equivalent molar doses administered intravenously and orally.
- Sampling : Frequent plasma sampling over 48 hours to capture absorption/distribution phases.
- Analysis : Use compartmental modeling to compare AUC, Cmax, and half-life. Adjust for deuterium-hydrogen exchange using IRMS data .
Q. What experimental strategies resolve discrepancies in μ-opioid receptor binding affinity data between Buprenorphine and this compound?
- Methodological Answer : Conduct competitive binding assays (e.g., radioligand displacement with [³H]-DAMGO) under standardized buffer conditions (pH 7.4, 25 mM HEPES). Control for deuterium-induced conformational changes by:
- Temperature : Perform assays at 4°C to minimize kinetic isotope effects.
- Receptor Source : Use homogenates from the same cell line (e.g., CHO-K1 transfected with human μ-opioid receptors).
- Data Normalization : Express results as % inhibition relative to non-deuterated controls .
Q. How should researchers address batch-to-batch variability in deuterium enrichment during preclinical trials?
- Methodological Answer : Implement quality control (QC) protocols:
- Pre-Synthesis : Validate deuterated precursors via NMR.
- Post-Synthesis : Require certificates of analysis (CoA) with HRMS and isotopic purity data.
- In Vivo : Use pharmacokinetic data to correlate deuterium enrichment with metabolic outcomes (e.g., AUC vs. % deuterium retention). Statistical models (e.g., mixed-effects regression) can adjust for variability .
Q. Data Contradiction Analysis
Q. How to reconcile conflicting reports on the metabolic half-life of this compound in hepatic microsomes?
- Methodological Answer : Variations may arise from differences in microsome sources (e.g., human vs. rat) or incubation conditions (e.g., NADPH concentration). Standardize protocols:
- Microsome Preparation : Pooled human liver microsomes (n ≥ 50 donors).
- Incubation : 1 mg/mL protein, 1 mM NADPH, 37°C.
- Deuterium Loss Correction : Use IRMS to quantify residual deuterium in metabolites (e.g., norbuprenorphine-d3) and normalize half-life calculations .
Properties
Molecular Formula |
C29H42ClNO4 |
---|---|
Molecular Weight |
507.1 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-(trideuteriomethoxy)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride |
InChI |
InChI=1S/C29H41NO4.ClH/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;1H/t20-,21-,24-,26?,27-,28+,29-;/m1./s1/i5D3; |
InChI Key |
UAIXRPCCYXNJMQ-STVQZXFISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@]12CC[C@@]3(C[C@@H]1C(C)(C(C)(C)C)O)[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4CC7CC7.Cl |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |
Origin of Product |
United States |
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